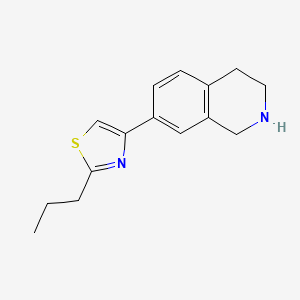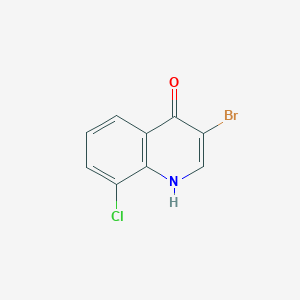
3-Bromo-8-chloroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-8-氯喹啉-4(1H)-酮是一种杂环化合物,属于喹啉家族。其特点是在喹啉环的第3位和第8位分别具有溴和氯取代基。
准备方法
合成路线和反应条件
3-溴-8-氯喹啉-4(1H)-酮的合成通常涉及喹啉衍生物的溴化和氯化。一种常见的方法包括以下步骤:
起始原料: 喹啉或其衍生物。
工业生产方法
3-溴-8-氯喹啉-4(1H)-酮的工业生产方法可能涉及大规模的溴化和氯化过程,利用连续流动反应器以确保高效且一致的生产。反应条件经过优化,以实现最终产物的高收率和纯度。
化学反应分析
反应类型
3-溴-8-氯喹啉-4(1H)-酮会发生各种化学反应,包括:
取代反应: 溴和氯原子可以用亲核或亲电试剂取代其他官能团。
氧化和还原: 喹啉环在特定条件下可以进行氧化或还原,从而形成不同的衍生物。
偶联反应: 该化合物可以参与偶联反应,例如 Suzuki 或 Heck 偶联,形成更复杂的分子。
常用试剂和条件
亲核取代: 氢氧化钠 (NaOH),碳酸钾 (K2CO3)。
亲电取代: 硫酸 (H2SO4),硝酸 (HNO3)。
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)。
还原: 硼氢化钠 (NaBH4),氢化锂铝 (LiAlH4)。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可能会产生具有不同官能团的衍生物,而偶联反应可以产生更复杂的喹啉基结构。
科学研究应用
3-溴-8-氯喹啉-4(1H)-酮在科学研究中有多种应用,包括:
药物化学: 它被用作合成潜在治疗剂的构建块,特别是在开发抗癌和抗菌药物方面。
材料科学: 该化合物因其在有机电子学中的潜在用途以及作为合成具有独特特性的新型材料的前体而被探索。
生物学研究: 它作为生物学研究中的探针,用于研究喹啉衍生物与生物靶标的相互作用。
作用机制
3-溴-8-氯喹啉-4(1H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。溴和氯取代基在调节化合物的结合亲和力和特异性方面起着至关重要的作用。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
3-溴喹啉-4(1H)-酮: 在第8位缺少氯取代基。
8-氯喹啉-4(1H)-酮: 在第3位缺少溴取代基。
3,8-二氯喹啉-4(1H)-酮: 在第3位和第8位都含有氯取代基。
独特性
3-溴-8-氯喹啉-4(1H)-酮之所以独特,是因为它同时具有溴和氯取代基,这会显著影响其化学反应性和生物活性。这种双重取代模式为特定应用精细调节化合物的性质提供了独特的优势。
属性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
3-bromo-8-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |
InChI 键 |
UTCUQEJZAKDLJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



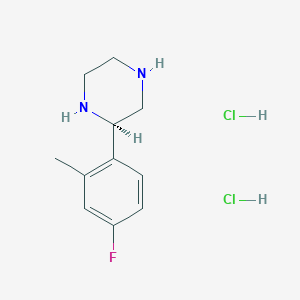
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
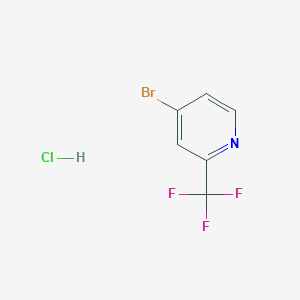


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)


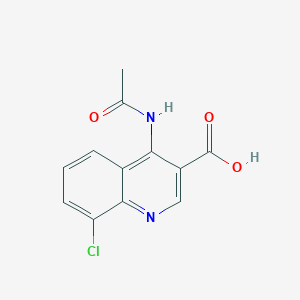


![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
